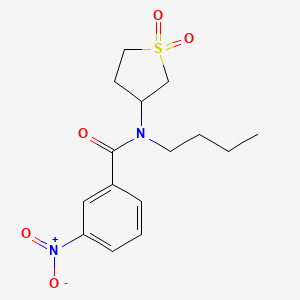

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a chemical compound with a unique structure that includes a nitrobenzamide moiety and a dioxidotetrahydrothiophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide typically involves the reaction of N-butylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,1-dioxidotetrahydrothiophene under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group, forming sulfoxides or sulfones.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: Formation of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-aminobenzamide.

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of various substituted benzamides.

Aplicaciones Científicas De Investigación

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

Industry: Utilized in the development of advanced materials and catalysts for chemical reactions.

Mecanismo De Acción

The mechanism of action of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are crucial for its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)cinnamamide

- N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide

Uniqueness

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.

Actividad Biológica

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

- A butyl group ,

- A tetrahydrothiophene moiety with a sulfone functional group,

- A 3-nitrobenzamide component .

This unique combination contributes to its distinct physicochemical properties, which are crucial for its biological activity.

Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play a critical role in regulating neuronal excitability and cardiac function. The compound exhibits nanomolar potency in activating GIRK channels, which positions it as a potential therapeutic agent for conditions related to ion channel dysregulation, such as epilepsy and cardiac arrhythmias.

1. Ion Channel Modulation

This compound has been shown to enhance the activity of GIRK channels. Studies suggest that this activation can lead to increased potassium ion conductance, which may stabilize membrane potential and reduce excitability in neuronal tissues.

2. Antimicrobial Properties

In addition to its role in ion channel modulation, the compound has demonstrated antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism appears to involve the inhibition of protein synthesis in bacteria, although further research is necessary to fully elucidate this pathway.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| GIRK Channel Activation | Nanomolar potency; potential treatment for epilepsy and cardiac arrhythmias. |

| Antimicrobial Activity | Effective against MRSA; mechanism involves inhibition of protein synthesis. |

| Preclinical Studies | Promising results in animal models; further clinical trials required for human efficacy. |

Case Study: GIRK Channel Activation

A study focused on the activation of GIRK channels by this compound revealed significant insights into its pharmacological profile. The compound was tested in vitro using neuronal cell lines, demonstrating enhanced potassium conductance and reduced excitability under controlled conditions. These findings suggest its potential application in treating neurological disorders characterized by hyperexcitability .

Case Study: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of the compound, researchers found that it effectively inhibited the growth of MRSA in vitro. The study highlighted its potential as a new therapeutic option for treating difficult-to-manage bacterial infections. Further investigations are ongoing to optimize its efficacy and determine safe dosages for clinical applications.

Propiedades

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWNJAGTMZWWHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.